molecular formula C12H17BrClN B2355134 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride CAS No. 1394041-42-9

5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride

Cat. No.: B2355134
CAS No.: 1394041-42-9
M. Wt: 290.63
InChI Key: SEOHTIZICIPHRU-UHFFFAOYSA-N
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Description

5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride is a chemical compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of a bromine atom at the 5th position, two ethyl groups at the 3rd position, and a hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride typically involves the bromination of a precursor indole compound. One common method is the bromination of 1-acetyl-3,3-dimethyl-2,3-dihydro indole, followed by alkaline hydrolysis . The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, such as dichloromethane, at low temperatures to control the reaction rate and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The indole ring can be oxidized or reduced, leading to different derivatives with altered chemical properties.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

    Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide being common reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the indole ring.

Scientific Research Applications

5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Indole derivatives are known for their biological activity, and this compound may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by the indole ring and substituents. These interactions can modulate biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride: Similar structure but with methyl groups instead of ethyl groups.

    5-chloro-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride: Chlorine atom instead of bromine.

    3,3-diethyl-2,3-dihydro-1H-indole hydrochloride: Lacks the halogen substituent.

Uniqueness

5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride is unique due to the specific combination of bromine and ethyl groups, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

IUPAC Name

5-bromo-3,3-diethyl-1,2-dihydroindole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN.ClH/c1-3-12(4-2)8-14-11-6-5-9(13)7-10(11)12;/h5-7,14H,3-4,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOHTIZICIPHRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CNC2=C1C=C(C=C2)Br)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394041-42-9
Record name 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride
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